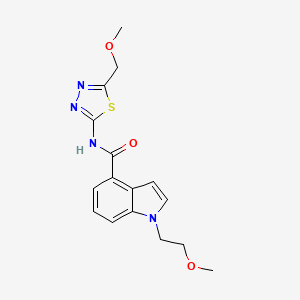
1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a thiadiazole ring, and methoxyethyl and methoxymethyl substituents
Métodos De Preparación
The synthesis of 1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indole core, followed by the introduction of the thiadiazole ring and the methoxyethyl and methoxymethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. In medicine, it is being explored for its potential therapeutic effects, including its ability to modulate specific biological pathways. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.
Comparación Con Compuestos Similares
1-(2-methoxyethyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as 2-methoxyethyl acetate and 2-(acetyloxy)-1-(methoxymethyl)ethyl acetate . These compounds share some structural similarities but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of an indole core, a thiadiazole ring, and methoxyethyl and methoxymethyl substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1401560-75-5 |
|---|---|
Fórmula molecular |
C16H18N4O3S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]indole-4-carboxamide |
InChI |
InChI=1S/C16H18N4O3S/c1-22-9-8-20-7-6-11-12(4-3-5-13(11)20)15(21)17-16-19-18-14(24-16)10-23-2/h3-7H,8-10H2,1-2H3,(H,17,19,21) |
Clave InChI |
MSZOXDYFUKFIPJ-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=NN=C(S3)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11012652.png)
![methyl 5-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11012659.png)

![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B11012674.png)

![N-(3-chloro-4-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11012682.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11012692.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide](/img/structure/B11012693.png)

![trans-4-[({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11012703.png)

![trans-4-[({2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11012717.png)
![trans-4-[({2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11012728.png)
![1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11012730.png)
